(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE -

(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Catalog Number: EVT-5426650
CAS Number:
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Compound Description: This compound serves as a crucial starting material in the efficient synthesis of 3-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines [].

Relevance: Although structurally distinct from the target compound, this naphthyridine derivative highlights the use of substituted heterocycles as building blocks in medicinal chemistry, particularly in the context of antimicrobial research. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the commonality of incorporating heterocyclic moieties, emphasizing the exploration of diverse heterocyclic systems in drug discovery .

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Compound Description: This compound exhibits potent insecticidal activity, particularly against Plutella xylostella, showcasing its potential as a lead compound for insecticide development [].

Relevance: Structurally, this compound emphasizes the incorporation of halogenated aryl groups and nitrogen-containing heterocycles, features shared with the target compound 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one. This suggests a potential avenue for exploring the insecticidal properties of the target compound based on the structural similarities and the established biological activity of this related compound .

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 stands out as a potent and selective Akt inhibitor with promising anticancer activity and a favorable safety profile, demonstrating its potential for further clinical development [].

Relevance: While structurally distinct from the target compound, Hu7691 highlights the significance of pyrazole rings as pharmacophores in drug design, particularly in the development of kinase inhibitors. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring, suggesting the potential exploration of kinase inhibitory activities for this compound based on this structural commonality and the established activity of Hu7691 .

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

Compound Description: This class of pyrazolo-bridged quinolone derivatives exhibits promising anticancer activity, highlighting the importance of exploring fused heterocyclic systems for developing new anticancer agents [].

Relevance: While structurally distinct from the target compound, these derivatives emphasize the significance of pyrazole rings and fused heterocyclic scaffolds in medicinal chemistry, especially in anticancer research. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, incorporates a pyrazole ring and a furan ring, showcasing the exploration of different heterocyclic combinations in drug discovery. Although the specific core scaffold differs, the shared presence of a pyrazole ring and the focus on heterocyclic systems suggest a possible avenue for investigating the anticancer properties of the target compound, considering the established activity of pyrazolo[3,4-b]quinolin-5(4H)-one derivatives .

(Z)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate

Compound Description: This compound represents an example of a substituted pyrazole derivative with specific stereochemistry, providing insights into structural features and their potential impact on biological activity [].

(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate

Compound Description: This compound is a stereoisomer of the previous compound, highlighting the importance of stereochemistry in influencing molecular conformation and potentially, biological activity [].

Relevance: Similar to the previous compound, this stereoisomer shares the 1-ethyl-1H-pyrazol-5-yl moiety with the target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, but exhibits distinct substitutions and stereochemical configurations. This comparison underscores the significance of exploring stereochemical variations in drug design, as subtle changes in three-dimensional arrangement can significantly impact interactions with biological targets .

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable and selective ERK1/2 inhibitor currently in early clinical development for cancer treatment. Its development highlights the potential of targeting multiple nodes within signaling pathways for enhanced efficacy and reduced resistance [].

Relevance: Although structurally different from the target compound, GDC-0994 emphasizes the use of substituted pyrazole rings in drug development, particularly in targeting kinases involved in cancer progression. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, also incorporates a pyrazole ring, prompting the exploration of its potential kinase inhibitory activities based on this structural commonality and the established activity of GDC-0994 .

4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one Derivatives

Compound Description: This series of compounds combines sulfonamide functionality with a 2-azitidinone group, exhibiting noteworthy antibacterial and antioxidant properties [].

Relevance: Structurally distinct from the target compound, these derivatives highlight the utilization of diverse heterocyclic and aromatic systems for developing compounds with potential therapeutic applications. While the target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, focuses on a different arrangement of heterocycles, the incorporation of a pyrazole ring and an aromatic ether linkage suggests the potential for exploring a wider range of biological activities, including antibacterial and antioxidant properties .

4,4´-(1E,1E´)-1,1´-(Ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

Compound Description: H2BuEtP acts as an efficient organic extractant for heavy metals like Cadmium, Iron, Nickel, and Lead, particularly in the presence of auxiliary complexing agents [, , ].

Relevance: While not directly comparable in structure to the target compound, H2BuEtP showcases the utility of pyrazole-containing compounds in metal coordination and extraction processes. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, although possessing a different arrangement of functional groups, shares the presence of nitrogen and oxygen atoms capable of potential metal coordination. This structural feature suggests a possible avenue for investigating the metal-binding properties of the target compound, expanding its potential applications beyond its initially intended biological target .

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: This N-hetorocyclic ligand, along with its transition metal complexes, demonstrates antimicrobial, antimycobacterial, and cytotoxic activities, making it a promising candidate for further medicinal chemistry exploration [].

Relevance: Although structurally distinct from the target compound, this ligand highlights the importance of pyrazole rings and their incorporation into larger, conjugated systems for enhancing biological activity. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring within a conjugated system, suggesting a potential for exploring various biological activities based on this structural feature and the established biological profile of this related compound .

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: This series of compounds, containing both 1,2,4-triazole and pyrazole rings, exhibits promising antifungal activity, potentially by inhibiting the enzyme 14α-demethylase lanosterol [].

Relevance: While structurally different from the target compound, these triazolothiadiazole derivatives highlight the use of pyrazole rings and other heterocycles in the development of antifungal agents. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, also incorporates a pyrazole ring, suggesting a potential area for investigating its antifungal properties based on this structural commonality and the observed activity of these related compounds .

2-(1H-Pyrazol-5-yl)pyridines

Compound Description: This class of compounds, including 2-(1H-pyrazol-5-yl)pyridine (PPP), 2-(4-methyl-1H-pyrazol-5-yl)pyridine (MPP), and 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP), exhibits unique photochemical properties, undergoing three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer [].

Relevance: Structurally, these compounds share the pyrazole ring system with the target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one. While the target compound possesses a more complex structure with additional substituents and a different core scaffold, the presence of the pyrazole ring suggests a potential avenue for investigating its photochemical properties. Exploring variations in substituents and their influence on proton transfer processes could provide insights into the photochemical behavior of the target compound and its potential applications in areas such as photochemistry and materials science .

2-Chloro-3-[3-(6-Methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinolines

Compound Description: These compounds, containing quinoline, benzimidazole, and pyrazoline rings, exhibit moderate to good antibacterial and antifungal activities [].

Relevance: These quinoline derivatives emphasize the importance of combining various heterocyclic systems, including pyrazoline rings, to develop antimicrobial agents. While structurally different from the target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, which features a pyrazole ring, the shared use of heterocyclic systems suggests a potential avenue for exploring the antimicrobial activities of the target compound. This is particularly relevant as the target compound also incorporates a furan ring, another heterocycle often found in bioactive compounds .

Copper(II) Complexes Containing Tripodal Bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine Moiety

Compound Description: These heteroleptic copper(II) complexes show potent anticancer activity against various human cancer cell lines, surpassing the cytotoxicity of cisplatin in some cases [].

Relevance: While structurally different from the target compound, these copper(II) complexes highlight the significance of pyrazole rings as ligands in metal-based anticancer agents. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, contains a pyrazole ring and oxygen atoms within its structure, suggesting the potential for metal coordination. This structural feature prompts the investigation of the target compound's ability to form metal complexes and explore their potential biological activities, particularly in the context of anticancer research, given the promising activity observed in similar pyrazole-containing metal complexes .

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: Two isostructural compounds within this series, with varying aryl substituents, have been synthesized and characterized. These compounds highlight the structural diversity achievable through modifications on a central scaffold [].

Relevance: These thiazole derivatives, while structurally distinct from the target compound, emphasize the incorporation of pyrazoline rings and aromatic substituents in the design of new molecules. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring (although not in its dihydro form) and an aromatic ether linkage. This structural similarity suggests a potential avenue for exploring variations in substituents and their impact on the conformational flexibility and potential biological activities of the target compound, drawing insights from the structural studies of these related compounds .

2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide Hybrids

Compound Description: These novel hybrids, incorporating acridines, tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, and tri-substituted methanes (TRSMs), represent a diverse set of structures with potential biological applications [].

Relevance: While structurally diverse from the target compound, these hybrids showcase the versatility of pyrazole-containing building blocks in constructing complex molecular architectures. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring and an aromatic ether linkage. This structural commonality highlights the potential for exploring the target compound as a scaffold for developing hybrid molecules by introducing various heterocyclic and functional groups, expanding its potential applications in medicinal chemistry .

(E)-4-(((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide and its MoO2(II) Complex

Compound Description: This Schiff base ligand and its molybdenum complex exhibit promising pharmacological potential, as indicated by in silico studies [].

Relevance: Although structurally distinct from the target compound, this Schiff base highlights the utility of incorporating pyrazole rings into ligands for metal complexation. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, contains a pyrazole ring and other potential coordinating atoms, suggesting the possibility of forming metal complexes and exploring their potential biological applications. The presence of the pyrazole ring and the potential for metal coordination in both compounds underscore the exploration of metal complexes and their diverse applications in various fields .

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) and (Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

Compound Description: These molecules were identified through computational studies as potential inhibitors of Staphylococcus aureus sortase A, exhibiting moderate minimum inhibitory concentrations [].

Relevance: Although structurally distinct from the target compound, DRC-KS2 highlights the presence of a pyrazole ring in a molecule designed for biological activity. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, also incorporates a pyrazole ring, suggesting a possible avenue for investigating its potential inhibitory activity against Staphylococcus aureus sortase A or other biological targets. Despite the structural differences, the shared presence of the pyrazole ring warrants further investigation into the target compound's biological profile .

Co(II) Chelate of 1-(-5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Compound Description: This cobalt(II) chelate, while demonstrating no acute toxicity, showed potential for liver toxicity upon prolonged administration in rats [].

Relevance: Though structurally different from the target compound, this chelate highlights the ability of pyrazole-containing compounds to coordinate with metal ions and potentially exert biological effects. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, possesses a pyrazole ring and other atoms capable of metal coordination, prompting the exploration of its potential to form metal complexes. Understanding the coordination behavior of the target compound and its potential biological activities, particularly any potential toxicity, would be crucial for its further development and application .

(E)-3-(3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

Compound Description: This compound represents a substituted pyrazole derivative structurally characterized to understand its conformation and potential implications for biological activity [].

Relevance: While structurally distinct from the target compound, this derivative highlights the significance of pyrazole rings as scaffolds in drug design. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring, suggesting a potential area for investigating structure-activity relationships. Understanding how different substituents and structural modifications around the pyrazole core influence biological activity could guide the design of analogs with improved properties .

4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones

Compound Description: This class of compounds, synthesized via a green four-component condensation reaction, showcases an efficient and environmentally friendly approach to preparing diverse chemical entities [].

Relevance: While structurally different from the target compound, these pyrazolone derivatives highlight the importance of pyrazole rings in synthetic chemistry and their potential as building blocks for more complex structures. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring, suggesting that exploring similar multi-component reactions could lead to the synthesis of diverse analogs. Such an approach could provide a library of compounds for structure-activity relationship studies, potentially leading to derivatives with enhanced or novel biological activities .

1-(4-Arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1H-pyrazol]-5-ols

Compound Description: This series of bipyrazole derivatives, incorporating thiazole rings, displayed notable antifungal activity, surpassing the reference drug fluconazole in some cases [].

Relevance: While structurally distinct from the target compound, these bipyrazole derivatives highlight the significance of pyrazole rings and their combination with other heterocycles in developing antifungal agents. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring, prompting the exploration of its potential antifungal activities, especially considering the notable activity observed in these related compounds. Although the target compound does not contain a thiazole ring, the shared presence of a pyrazole ring and the overall focus on heterocyclic systems in medicinal chemistry make this comparison relevant for guiding future investigations .

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: GDC-0032, a potent and selective PI3K inhibitor, demonstrates significant in vivo antitumor activity and a favorable pharmacokinetic profile, leading to its clinical development for cancer treatment [].

Relevance: Although structurally distinct from the target compound, GDC-0032 highlights the significance of pyrazole rings as pharmacophores in drug design, particularly in developing kinase inhibitors for cancer treatment. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring, prompting the investigation of its potential kinase inhibitory activities. The established efficacy of GDC-0032 as a PI3K inhibitor, along with the structural commonality of the pyrazole ring, suggests a possible avenue for exploring the target compound's anticancer properties .

3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

Compound Description: These isostructural compounds, featuring a thiophene unit and a pyrazole ring, demonstrate unique supramolecular assembly through hydrogen bonding, providing insights into crystal packing and potential implications for material properties [].

Relevance: While structurally different from the target compound, these compounds emphasize the importance of pyrazole rings and their interactions with other aromatic systems in influencing molecular organization. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring and an aromatic ether linkage. This structural commonality suggests a potential area for investigating the supramolecular assembly of the target compound, understanding how its specific arrangement of functional groups and substituents influences its interactions with neighboring molecules. Such insights could be valuable in exploring potential applications in materials science or crystal engineering .

Bis(3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)-2,2′-bipyridine)copper(II) Diperchlorate Monohydrate

Compound Description: This copper(II) complex, with benzimidazole and bipyridine ligands, provides insights into coordination geometries and structural features relevant to the design of metal complexes with potential applications in various fields [].

Relevance: While structurally distinct from the target compound, this complex emphasizes the utility of nitrogen-containing heterocycles as ligands for metal coordination. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, possesses a pyrazole ring and other potential coordinating atoms, suggesting the possibility of exploring its metal-binding properties. Although the specific ligands differ, the shared focus on metal coordination and the presence of heterocyclic rings in both compounds highlight the exploration of diverse ligands and their impact on the properties and potential applications of metal complexes .

(E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

Compound Description: This compound represents a substituted pyrazole derivative with triazole rings, structurally characterized to understand its conformation and potential implications for biological activity [].

Relevance: While structurally distinct from the target compound, this derivative emphasizes the importance of pyrazole rings as scaffolds for building diverse molecules with potential applications in medicinal chemistry. The target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, shares the presence of a pyrazole ring, suggesting a potential area for exploring structure-activity relationships. Understanding how different substituents and modifications around the pyrazole core influence conformation, interactions, and potentially biological activity could guide the design of analogs with improved properties .

1-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids displays promising antimicrobial and anticancer activities, with some compounds showing potent inhibition of EGFR and FabH [].

Relevance: These hybrids highlight the use of pyrazole rings in combination with other heterocycles to develop compounds with potential therapeutic applications. While structurally different from the target compound, 3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one, the shared incorporation of a pyrazole ring suggests a potential avenue for exploring the target compound's biological activities, particularly in the context of antimicrobial and anticancer research. The diverse biological activities observed in these related compounds, coupled with the structural commonality of the pyrazole ring, warrant further investigation into the target compound's therapeutic potential .

Properties

Product Name

(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

IUPAC Name

(E)-3-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C19H17ClN2O3/c1-2-22-18(11-12-21-22)19(23)10-9-16-7-8-17(25-16)13-24-15-5-3-14(20)4-6-15/h3-12H,2,13H2,1H3/b10-9+

InChI Key

ZDFRQCJIQWGKMF-MDZDMXLPSA-N

SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.